molecular formula C9H13NO B1584364 2-Methoxy-N-methylbenzylamine CAS No. 6851-80-5

2-Methoxy-N-methylbenzylamine

Cat. No. B1584364
CAS RN: 6851-80-5
M. Wt: 151.21 g/mol
InChI Key: JCCQJCOMFAJJCQ-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylbenzylamine is a useful research chemical . It has a molecular formula of C9H13NO and a molecular weight of 151.21 .


Synthesis Analysis

The synthesis of 2-Methoxy-N-methylbenzylamine involves the reaction of methylamine with benzaldehyde to form an imine, which is then alkylated . The product of the reaction is an ammonium salt, which can be deprotonated with NaOH to produce the neutral amine .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-N-methylbenzylamine consists of a benzene ring substituted with a methoxy group and a methylbenzylamine group .


Chemical Reactions Analysis

The electrochemical oxidation of amines, such as 2-Methoxy-N-methylbenzylamine, provides critical routes for synthesizing and modifying a wide range of chemically useful molecules . The anodic reactivity of these compounds has been extensively researched .


Physical And Chemical Properties Analysis

2-Methoxy-N-methylbenzylamine has a density of 1.0±0.1 g/cm3, a boiling point of 210.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Receptor Interaction Profiles

The research conducted by Rickli et al. (2015) on novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) provides insights into their receptor binding profiles. These compounds interact potently with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors, indicating strong hallucinogenic effects similar to lysergic acid diethylamide (LSD), but with possibly more stimulant properties due to α1 receptor interactions. The study highlights the pharmacological properties of these compounds, suggesting their potential use in research related to serotonin receptors and their effects on the human body (Rickli et al., 2015).

Synthesis and Analytical Characterization

The work by Zuba and Sekuła (2013) reports on the analytical properties of three new hallucinogenic substances identified in blotter papers, namely 25D-NBOMe, 25E-NBOMe, and 25G-NBOMe. These substances are derivatives of the 2C-series of phenethylamine drugs, showcasing the importance of analytical methods in identifying and characterizing novel psychoactive substances. This research is crucial for forensic analysis and understanding the structural properties of such compounds (Zuba & Sekuła, 2013).

Toxicological Profile and Metabolism

A study by Šuláková et al. (2021) on 25CN-NBOMe metabolites in rat urine, human liver microsomes, and C. elegans outlines the major metabolic pathways of NBOMe drugs. It highlights the importance of understanding the metabolism of novel substances for toxicological screening and risk assessment. The research provides insights into the metabolic profile of 25CN-NBOMe, which is essential for forensic and clinical toxicology (Šuláková et al., 2021).

Clinical Toxicity and Public Health Implications

Poklis et al. (2014) detail a case of severe intoxication involving 25B-NBOMe, providing valuable information on the clinical effects of NBOMe drug exposures. This case study emphasizes the need for awareness and diagnostic tools in the medical field to address acute intoxications resulting from recreational use of such compounds. Understanding the clinical toxicity of NBOMe drugs is crucial for emergency medicine and public health safety (Poklis et al., 2014).

Safety And Hazards

2-Methoxy-N-methylbenzylamine may cause respiratory irritation, serious eye damage, skin irritation, severe skin burns, and eye damage. It is also harmful if swallowed .

properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCQJCOMFAJJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334912
Record name 2-Methoxy-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-methylbenzylamine

CAS RN

6851-80-5
Record name 2-Methoxy-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6851-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-anisaldehyde (5.56 g, 40 mmol) in methanol (40 mL) was added methylamine (40 wt % solution in water, 6.9 mL, 80 mol) and acetic acid (240 mg, 4 mmol). The reaction mixture was stirred at room temperature for 16 hours and then cooled in an ice bath. To this ice-cooled mixture was added sodium borohydride (1.51 g, 40 mmol) in portions. The reaction mixture was stirred at room temperature for 3 hours. Most of the solvent was removed under the reduced pressure. The residue was diluted with water (100 mL) and ethyl acetate (100 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate twice. The combined extracts were washed with brine, dried over sodium sulfate and concentrated to provide the desired 2-methoxybenzyl methylamine (4.7 g, 79%): 1H NMR (CDCl3, 500 MHz) δ 7.23 (d, J=7.4 Hz, 2H), 6.91 (t, J=7.4 Hz, 1H), 6.86 (d, J=7.9 Hz, 1H), 3.83 (s, 3H), 3.75 (s, 2H), 2.42 (s, 3H); ESI MS m/z=152 [M+H]+. This crude product was used in the next step without further purification.
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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